3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one
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Overview
Description
3-[1-(1,4-dioxaspiro[45]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzimidazole core, a piperidine ring, and a dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxaspirodecane Moiety: This step involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst to form the dioxaspirodecane structure.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a suitable ketone with an amine, followed by cyclization.
Coupling with Benzimidazole: The final step involves coupling the synthesized piperidine-dioxaspirodecane intermediate with a benzimidazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe in cellular assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a similar dioxaspirodecane structure.
1,4-Dioxaspiro[4.5]decan-8-one: Another related compound used in the synthesis of various derivatives.
Uniqueness
3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one is unique due to its combination of a benzimidazole core with a piperidine and dioxaspirodecane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C20H27N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H27N3O3/c24-19-21-17-3-1-2-4-18(17)23(19)16-7-11-22(12-8-16)15-5-9-20(10-6-15)25-13-14-26-20/h1-4,15-16H,5-14H2,(H,21,24) |
InChI Key |
TWHXWDBVZDEOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N3CCC(CC3)N4C5=CC=CC=C5NC4=O)OCCO2 |
Origin of Product |
United States |
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